7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Description
Properties
IUPAC Name |
7-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTSNWJDFWULAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625939 | |
| Record name | 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-69-5 | |
| Record name | 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies
The core pyrrolo[2,3-C]pyridine framework is generally constructed by intramolecular cyclization reactions starting from appropriately substituted pyridine or pyrrole precursors. Key approaches include:
Pyridine Ring Functionalization: Starting from a halogenated pyridine derivative (e.g., 7-chloropyridine), functional groups are introduced at the 4-position to enable subsequent ring closure.
Pyrrole Ring Formation: The pyrrole ring is formed via condensation or cyclization reactions involving amine and carbonyl functionalities.
Intramolecular Cyclization: Under suitable conditions (acidic, basic, or catalytic), the intermediate undergoes ring closure to yield the fused bicyclic system.
Halogenation Techniques
Data Table Summarizing Preparation Methods
| Method Category | Key Steps | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization Strategies | Intramolecular ring closure | Acid/base catalysis, heat | Direct ring formation | Requires precise precursor design |
| Electrophilic Halogenation | Halogen introduction on ring | NCS, NFSI, Selectfluor | Selective halogenation | Possible over-halogenation |
| Halogen Exchange/Substitution | Halogen swapping on intermediates | Halogen sources, metal catalysts | Regioselective halogen installation | Multi-step, sensitive conditions |
| Pd-Catalyzed Cross-Coupling | C-C or C-N bond formation | Pd catalysts, ligands, bases, solvents | Versatile, high yield | Requires expensive catalysts |
Research Findings and Notes
The preparation of this compound is often embedded in broader medicinal chemistry programs targeting kinase inhibition, where the synthetic route is optimized for scale and purity.
The patent literature (WO2006063167A1) provides detailed synthetic schemes for related pyrrolo-pyridine derivatives, illustrating the feasibility of introducing halogens at desired positions with high selectivity.
Modern synthetic approaches emphasize the use of palladium-catalyzed coupling reactions due to their robustness and functional group compatibility.
The choice of halogenation method depends on the availability of precursors and the desired substitution pattern, with electrophilic halogenation being common for late-stage modifications.
No single universal method exists; rather, synthetic routes are tailored based on starting materials, desired purity, and scale.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolo-pyridine core can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Boronic Acids and Organotrifluoroborates: Common coupling partners in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-C]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
Anticancer Activity
Research indicates that 7-chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine exhibits significant anticancer properties. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in tumor proliferation and survival. The compound shows IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong inhibitory effects on these receptors.
Case Study: FGFR Inhibition
A study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines through the modulation of FGFR signaling pathways. This suggests potential therapeutic applications in treating cancers associated with aberrant FGFR activity.
Other Biological Activities
In addition to its anticancer effects, this compound has shown promise in various other biological activities:
- Antidiabetic : Some derivatives have been reported to enhance insulin sensitivity and glucose uptake in muscle cells.
- Antimycobacterial : Certain analogs have demonstrated efficacy against Mycobacterium tuberculosis by inhibiting key enzymes involved in bacterial metabolism.
- Antiviral : Research indicates potential antiviral activities against specific viral infections, although further studies are needed to confirm these effects .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis due to its unique reactivity profile. It can participate in various chemical reactions to form more complex molecules with desired properties.
Synthesis Pathways
The compound can be synthesized through several methodologies that allow for the introduction of different functional groups, enhancing its versatility as an intermediate. For instance, reactions involving nucleophilic substitutions can modify the halogen substituents to tailor the compound's biological activity.
Materials Science
The aromatic structure of this compound makes it a candidate for applications in organic electronics and optoelectronic devices. Its potential for further functionalization opens avenues for developing materials with specific electronic properties.
Applications in Electronics
Research has suggested that pyrrolopyridines can be incorporated into organic photovoltaic cells or light-emitting diodes (LEDs), although specific studies on this compound are still emerging.
Mechanism of Action
The mechanism of action of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(a) 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 882033-66-1)
- Molecular Formula : C₇H₄ClFN₂
- Molecular Weight : 170.57 g/mol
- Key Differences : The chloro and fluoro substituents are at positions 4 and 5 on the pyrrolo[2,3-b]pyridine core instead of positions 7 and 4 in the target compound. This positional isomerism reduces its cytotoxicity in A431 cells compared to 7-chloro-4-fluoro derivatives .
(b) 4-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine (CAS 1374651-76-9)
- Molecular Formula : C₆H₃ClFN₃
- Molecular Weight : 171.56 g/mol
- Key Differences : Replacement of the pyrrole ring with a pyrazole ring alters electronic properties and hydrogen-bonding capacity. This analog shows reduced metabolic stability in vitro compared to pyrrolopyridines .
Derivatives with Additional Functional Groups
(a) 7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine (CAS 1447606-90-7)
- Molecular Formula : C₁₃H₈ClFN₂
- Molecular Weight : 246.67 g/mol
- Key Differences: The addition of a 4-fluorophenyl group at position 2 enhances hydrophobic interactions in kinase binding pockets.
(b) 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Molecular Formula : C₂₃H₂₁ClN₄
- Molecular Weight : 406.90 g/mol
- Key Differences : Expansion to a pyrimidine core and substitution with aryl groups broadens interactions with DNA but introduces synthetic complexity .
Comparison Table
Key Findings from Structure-Activity Relationship (SAR) Studies
- Halogen Positioning : Fluoro at C4 and chloro at C7 (target compound) optimize steric and electronic interactions with EGFR, enhancing cytotoxicity compared to other positional isomers .
- Core Heterocycle : Pyrrolo[2,3-c]pyridine derivatives exhibit superior metabolic stability over pyrazolo analogs due to reduced susceptibility to oxidative degradation .
- Substituent Bulk : Aryl groups (e.g., 4-fluorophenyl) improve target affinity but may compromise solubility, necessitating formulation adjustments .
Biological Activity
7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine is a compound belonging to the class of pyrrolopyridines, which are characterized by their fused pyrrole and pyridine ring systems. This compound's unique structure, featuring both chlorine and fluorine substituents, suggests significant potential for various biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C11H7ClFN
- Molecular Weight : Approximately 217.63 g/mol
- Structural Features : The presence of halogen atoms enhances lipophilicity and may influence the compound's interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various cellular processes, including cell proliferation, migration, and angiogenesis. By targeting these receptors, the compound can effectively modulate signaling pathways associated with tumor growth and metastasis .
Pharmacological Effects
Research indicates that this compound exhibits:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines. Related pyrrolopyridine derivatives have shown significant cytotoxicity against breast cancer cells (4T1) and ovarian cancer cells .
- Inhibition of Kinase Activity : The compound has been associated with inhibiting various kinases involved in tumor progression, making it a candidate for anticancer drug development .
The biochemical properties of this compound are still under investigation. However, its structural analogs have demonstrated:
- Inhibitory effects on FMS kinase.
- Potential anti-inflammatory properties.
- Modulation of glucose metabolism pathways .
Case Studies
- Cytotoxicity Assays :
- Kinase Inhibition Studies :
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloro-1H-pyrrolo[2,3-b]pyridine | Chlorine at position 7 | Kinase inhibition |
| 6-Fluoro-1H-pyrrolo[2,3-b]pyridine | Fluorine at position 6 | Antitumor activity |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at position 5 | Anti-inflammatory effects |
This table illustrates how structural modifications can significantly affect biological activities across related compounds.
Q & A
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
